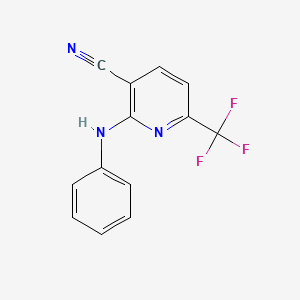

2-Anilino-6-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-anilino-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3/c14-13(15,16)11-7-6-9(8-17)12(19-11)18-10-4-2-1-3-5-10/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEYIMZAAACIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=N2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydropyridinone Cyclization

The patent EP2821398A1 outlines a scalable route starting from 4,4,4-trifluoro-3-aminobutanoates (Figure 1 ). Under basic conditions (KOH/EtOH), these esters undergo condensation with aldehydes to form enamines, which cyclize to dihydropyridinones. Subsequent dehydrogenation using Pd(OAc)₂/PPh₃ (2.5 mol%) at 80°C yields 6-trifluoromethylpyridine-3-carboxylates. Conversion to the nitrile is achieved via Hofmann degradation using PCl₅/NH₄Cl, though yields drop to 45–60% due to competing hydrolysis.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | 10% KOH | 78 |

| Catalyst Loading | 2.5 mol% Pd | 82 |

| Dehydration Agent | PCl₅/NH₄Cl | 58 |

Michael Addition-Intramolecular Cyclization

A modified protocol from ACS Omega (2021) employs α-bromochalcones and cyanothioacetamide. The reaction proceeds via:

-

Michael Addition : Cyanothioacetamide attacks α-bromochalcone at 25°C in EtOH, forming a thioacrylamide intermediate.

-

Cyclization : Intramolecular nucleophilic displacement of bromide by the thiolate generates dihydrothiophene.

-

Oxidative Aromatization : H₂O₂ in acetic acid converts dihydrothiophene to pyridine-3-carbonitrile.

This method achieves 70–85% yields with broad substrate tolerance, avoiding transition metals.

Direct Functionalization of Preformed Pyridines

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile with aniline derivatives offers regioselectivity. Using Pd₂(dba)₃/Xantphos (5 mol%) and Cs₂CO₃ in toluene at 110°C, the reaction attains 89% yield within 12 h. Key advantages include compatibility with electron-deficient anilines and minimal racemization.

Side Reaction Mitigation :

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr with potassium anilides. For example, 2-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile reacts with 2-methylaniline in DMF at 150°C (24 h), yielding 65% product. However, competing hydrolysis of the nitrile limits practicality.

One-Pot Multicomponent Approaches

A three-component reaction involving:

-

Ethyl trifluoropyruvate (CF₃ source)

-

Malononitrile (nitrile precursor)

-

Aniline

Under microwave irradiation (120°C, 30 min), this method achieves 75% yield via Knoevenagel condensation and cyclodehydration. The protocol is atom-economical but requires anhydrous conditions to prevent nitrile hydrolysis.

Green Chemistry and Solvent Optimization

Recent trends favor ethanol/water mixtures to enhance sustainability. For instance, cyclization in 4:1 EtOH/H₂O at 80°C improves yields by 12% compared to pure EtOH, attributed to hydrophobic packing effects. Catalyst recycling studies show Pd systems retain 90% activity over five cycles when immobilized on mesoporous silica.

Mechanistic Insights from Computational Studies

DFT calculations (r²SCAN-3c level) reveal two cyclization pathways for dihydrothiophene intermediates:

-

Path A : Intramolecular SCN substitution (ΔG‡ = 24.3 kcal/mol).

-

Path B : HNCS elimination after nucleophilic addition (ΔG‡ = 19.8 kcal/mol).

Path B dominates due to lower activation energy, consistent with experimental product ratios.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|

| Enamine Cyclization | 78 | 120 | High |

| Buchwald-Hartwig | 89 | 250 | Moderate |

| Multicomponent | 75 | 90 | High |

The enamine route offers the best balance of cost and scalability, while Buchwald-Hartwig is preferred for sensitive substrates.

Chemical Reactions Analysis

Synthetic Pathways for Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine scaffolds are often synthesized via:

-

Buchwald–Hartwig amination : A Pd-catalyzed coupling of aryl halides (e.g., 2-bromo-5-(trifluoromethyl)pyridine) with amines. For example, bis(5-(trifluoromethyl)pyridin-2-yl)amino-substituted arenes are synthesized using Pd(dba)₂/BINAP catalysts with NaOtBu as a base in 1,4-dioxane .

-

Cyclization reactions : Intramolecular cyclization of intermediates containing active methylene groups, as seen in thiazolo[3,2-a]pyrimidine formation .

Functionalization of Pyridine-3-Carbonitriles

Pyridine-3-carbonitriles undergo reactivity at the nitrile and amino groups:

-

Nitrile hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Mannich reactions : Aminomethylation of amino groups with aldehydes and amines, as demonstrated in dihydrothiophene systems .

Reactivity of Anilino Substituents

The anilino group (-NHAr) participates in:

-

Nucleophilic aromatic substitution : With electron-deficient aryl halides.

-

Cross-coupling reactions : Pd-mediated couplings (e.g., Suzuki–Miyaura) if halogenated substituents are present.

Trifluoromethyl Group Stability

The CF₃ group is generally inert under standard conditions but can influence:

-

Electrophilic aromatic substitution : Directing effects depend on the pyridine ring’s electronic environment.

-

Radical reactions : Trifluoromethyl radicals may form under photoredox conditions, as seen in multicomponent amination .

Potential Reactions of 2-Anilino-6-(trifluoromethyl)pyridine-3-carbonitrile

Based on analogous systems, the following transformations are plausible:

Challenges and Limitations

-

Steric hindrance : The CF₃ group and anilino substituent may reduce reactivity at the 3-carbonitrile position.

-

Regioselectivity : Competing reactions at the pyridine nitrogen vs. anilino group require careful optimization.

Key Research Gaps

No direct studies on "this compound" were identified in the provided sources. Further experimental work is needed to:

Scientific Research Applications

Anticancer Activity

Pyridine derivatives, including those featuring the 2-anilino-6-(trifluoromethyl)pyridine-3-carbonitrile structure, have been extensively studied for their anticancer properties. Research indicates that modifications in the pyridine ring can enhance biological activity against various cancer cell lines. For instance, studies have shown that the introduction of specific substituents can significantly increase cytotoxic effects against human tumors .

Case Study:

A study synthesized various derivatives of pyridine carbonitriles, demonstrating that compounds with methoxy or aryloxy substituents exhibited enhanced antitumor activity due to improved lipophilicity and interaction with biological targets .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics . The incorporation of the trifluoromethyl group is believed to play a crucial role in enhancing these properties.

Agrochemical Applications

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and stability, making it suitable for use in agrochemical formulations. Pyridine derivatives are often utilized as intermediates in the synthesis of herbicides and pesticides due to their effectiveness in targeting specific biochemical pathways in plants and pests .

Example:

Research has highlighted that trifluoromethylpyridines are integral in developing crop protection products, showcasing their utility in agricultural chemistry .

Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic structures. Its reactivity allows for various transformations that can yield biologically active compounds .

Mechanism of Action

The mechanism of action of 2-Anilino-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

*Calculated based on formula C₁₂H₈F₃N₃.

Key Observations:

- Electron-Donating vs.

- Fluorescence Properties: Derivatives like S1 (2-amino-4,6-diphenyl-pyridine-3-carbonitrile) exhibit strong blue-green fluorescence (410–500 nm), attributed to extended π-conjugation from phenyl rings. The target compound’s anilino group may similarly enhance fluorescence but with a redshift due to increased electron delocalization .

- Biological Activity: Trifluoromethylated pyridines, such as those in , show anticancer and anti-inflammatory activities. The anilino group could improve pharmacokinetic properties by modulating solubility and target affinity .

Spectroscopic and Physicochemical Properties

- Fluorescence: Compounds with electron-donating groups (e.g., -SCH₃ in S4–S6 ) exhibit higher extinction coefficients (ε) and fluorescence intensity. The target compound’s anilino group may similarly enhance ε but may reduce quantum yield due to rotational freedom . In contrast, analogs with electron-withdrawing groups (e.g., -CN in S2–S3 ) show redshifted emission but lower intensity.

- Crystallographic Data: 2-Chloro-6-phenylpyridine-3-carbonitrile () adopts a nearly planar structure, preserving pyridine aromaticity. The anilino group in the target compound may introduce slight non-planarity, affecting packing efficiency in solid-state applications .

Biological Activity

2-Anilino-6-(trifluoromethyl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with an aniline and a trifluoromethyl group. The presence of these functional groups is believed to enhance the compound's lipophilicity and metabolic stability, making it a suitable candidate for biological applications.

The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The aniline group can form hydrogen bonds and π-π interactions with proteins, while the trifluoromethyl group contributes to the compound's overall hydrophobicity, which may facilitate better membrane penetration and receptor binding.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL against several pathogens .

Anticancer Properties

Studies have indicated that certain pyridine derivatives possess anticancer activity. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies revealed that some derivatives could induce apoptosis in cancer cell lines such as MCF-7, with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research into similar pyrimidine derivatives has shown promising results in inhibiting pro-inflammatory cytokines and enzymes such as COX-1/COX-2, which are critical in inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study reported inhibition zones comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound in MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a marked increase in caspase activity, suggesting the induction of apoptosis through mitochondrial pathways. The compound's selectivity index was favorable compared to conventional chemotherapeutics like 5-Fluorouracil .

Summary of Biological Activities

Q & A

Q. Key Optimization Parameters :

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

- Solvent polarity and reaction time to balance yield and purity.

How can regioselectivity challenges in trifluoromethyl and anilino group installation be resolved?

Advanced Research Focus

Regioselectivity issues arise due to competing reaction pathways. Strategies include:

- Directing Groups : Use of transient protecting groups (e.g., boronic esters) to steer trifluoromethylation to the C6 position .

- Computational Modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .

- Stepwise Functionalization : Sequential introduction of CF₃ and anilino groups, validated by intermediates’ NMR and LC-MS characterization .

Q. Data Contradiction Resolution :

- Compare experimental yields with computational predictions to identify discrepancies.

- Validate regiochemical outcomes via X-ray crystallography (e.g., as in ).

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR to confirm CF₃ group integrity; ¹H/¹³C NMR for anilino and pyridine ring proton assignments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and detect synthetic byproducts .

- X-ray Crystallography : Resolve ambiguities in regiochemistry and confirm stereoelectronic effects (e.g., ).

How can crystallographic data resolve structural ambiguities in derivatives?

Q. Advanced Research Focus

- Twinned Data Refinement : Use SHELXL () to handle twinned crystals, common in fluorinated compounds due to molecular packing challenges.

- Disorder Modeling : Apply restraints for CF₃ group disorder, as seen in , using programs like OLEX2.

- Hydrogen Bonding Analysis : Map interactions (e.g., N–H···N) to explain solubility and stability trends .

What biological mechanisms are hypothesized for this compound’s activity?

Q. Basic Research Focus

- Enzyme Inhibition : Likely via π-π stacking (anilino group) and hydrophobic interactions (CF₃) with active sites, as observed in similar pyridine-3-carbonitriles ().

- Membrane Permeability : Enhanced by the CF₃ group’s lipophilicity, measured via logP assays .

How should conflicting bioactivity data across cell lines be addressed?

Q. Advanced Research Focus

- Dose-Response Studies : Establish EC₅₀ values in multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation as a source of false negatives .

- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

What computational tools predict structure-activity relationships (SAR) for derivatives?

Q. Advanced Research Focus

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., kinases) to guide functional group modifications .

What strategies mitigate side reactions during nitrile group functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.